
4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring. The bromophenyl group is introduced via a bromination reaction, and the aldehyde group is added through formylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid
Reduction: 4-(4-Bromophenyl)-1H-1,2,3-triazole-5-methanol
Substitution: Various substituted triazole derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the bromophenyl group can enhance the compound’s binding affinity. The aldehyde group can undergo reactions with nucleophilic residues in proteins, potentially leading to the inhibition of enzyme activity or disruption of protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylacetic acid: Contains a bromophenyl group and a carboxylic acid functional group.
4-Bromophenylacetonitrile: Contains a bromophenyl group and a nitrile functional group.
4-Bromophenylhydrazine: Contains a bromophenyl group and a hydrazine functional group.
Uniqueness
4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbaldehyde is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H6BrN3O |
|---|---|
Peso molecular |
252.07 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-2H-triazole-4-carbaldehyde |
InChI |
InChI=1S/C9H6BrN3O/c10-7-3-1-6(2-4-7)9-8(5-14)11-13-12-9/h1-5H,(H,11,12,13) |
Clave InChI |
UDUJWDVCECVRCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NNN=C2C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate](/img/structure/B13038653.png)
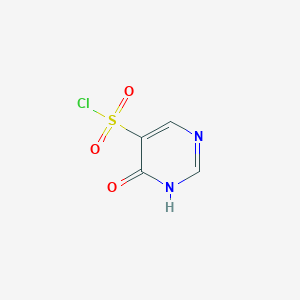
![1-(2,2-Difluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13038661.png)

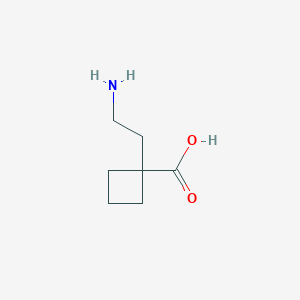
![3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13038680.png)
![Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13038706.png)
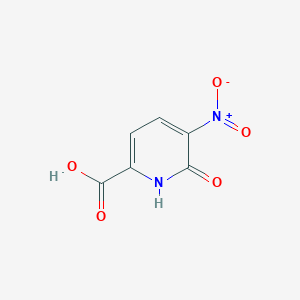
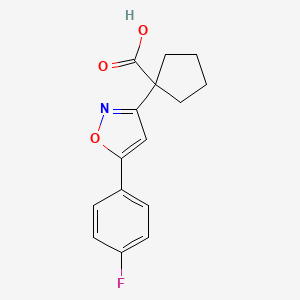
![(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B13038731.png)
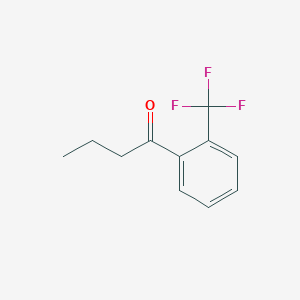
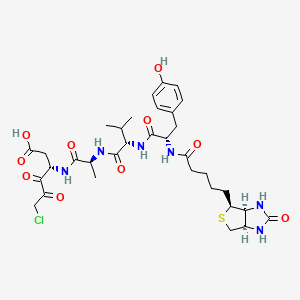
![4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13038754.png)
